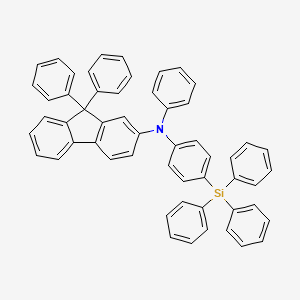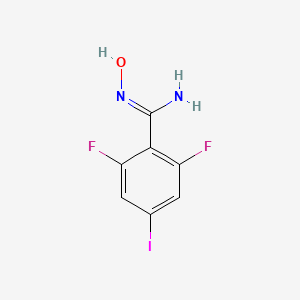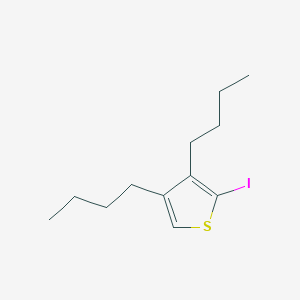
2-Amino-6-methylpyrimidine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methylpyrimidine-4-boronic acid is a boronic acid derivative with the molecular formula C5H8BN3O2 This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 2-Amino-6-methylpyrimidine-4-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free approach to producing boronic acids .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-6-methylpyrimidine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes or borohydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methylpyrimidine-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-6-methylpyrimidine-4-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as sensing and therapeutic development. The compound’s molecular targets include enzymes and receptors that contain diol groups, which can be manipulated for desired effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling reactions.
4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane: A boronic ester used in various organic synthesis reactions.
Uniqueness: 2-Amino-6-methylpyrimidine-4-boronic acid is unique due to its combination of a pyrimidine ring with a boronic acid group, which provides specific reactivity and binding properties not found in other boronic acids. This uniqueness makes it particularly valuable in applications requiring selective binding and reactivity .
Eigenschaften
Molekularformel |
C5H8BN3O2 |
|---|---|
Molekulargewicht |
152.95 g/mol |
IUPAC-Name |
(2-amino-6-methylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-3-2-4(6(10)11)9-5(7)8-3/h2,10-11H,1H3,(H2,7,8,9) |
InChI-Schlüssel |
ALYXCOOMZUJUES-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=N1)N)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

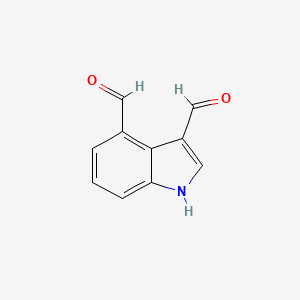
![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)


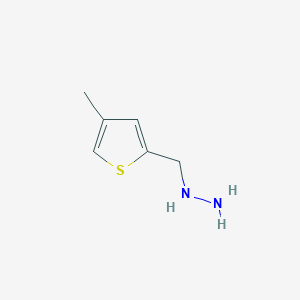


![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
